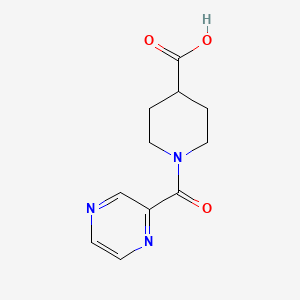
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid
概要
説明
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid is a heterocyclic compound that features a pyrazine ring fused with a piperidine moiety. This compound is of significant interest due to its potential applications in medicinal chemistry and drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable candidate for therapeutic research.
準備方法
The synthesis of 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid typically involves the following steps:
Cyclization Reactions: The formation of the piperidine ring can be achieved through cyclization reactions involving suitable precursors such as 1,2-diamines and sulfonium salts.
Industrial Production: Industrial production methods often employ catalytic processes and optimized reaction conditions to ensure high yield and purity.
化学反応の分析
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
科学的研究の応用
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
作用機序
The mechanism of action of 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets:
類似化合物との比較
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid can be compared with other similar compounds:
生物活性
1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure, which combines elements of pyrazine and piperidine, suggests a range of pharmacological properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrazine ring substituted with a carbonyl group and a piperidine moiety, contributing to its unique reactivity and biological potential.
Antimicrobial Activity
Research indicates that derivatives of pyrazine, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective inhibition against various bacterial strains, including Mycobacterium tuberculosis . The mechanism is believed to involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antioxidant Properties
The compound has been evaluated for its antioxidant capacity. Pyrazine derivatives are known to scavenge free radicals, thereby reducing oxidative stress in biological systems. This property is crucial for developing therapeutic agents aimed at conditions associated with oxidative damage .
Anticancer Potential
Emerging research suggests that this compound may possess anticancer properties. Studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms .
Research Findings
Case Study 1: Antimicrobial Efficacy
In a controlled study, various derivatives of pyrazine were synthesized and tested against resistant strains of M. tuberculosis. The results indicated that compounds with the piperidine substitution exhibited lower MIC values compared to other derivatives, suggesting enhanced efficacy due to structural modifications .
Case Study 2: Antioxidant Activity Assessment
A series of experiments were conducted to evaluate the antioxidant potential of this compound using in vitro models. The compound demonstrated a strong ability to reduce DPPH radicals, indicating its potential as an antioxidant agent in therapeutic applications .
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : The compound could interact with specific receptors involved in inflammatory responses or cell growth regulation.
特性
IUPAC Name |
1-(pyrazine-2-carbonyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-10(9-7-12-3-4-13-9)14-5-1-8(2-6-14)11(16)17/h3-4,7-8H,1-2,5-6H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOKNPZWACZTRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588159 | |
| Record name | 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926211-24-7 | |
| Record name | 1-(Pyrazine-2-carbonyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















